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3-(1H-pyrazol-4-yl)benzoic Acid Documentation Hub

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  • Product: 3-(1H-pyrazol-4-yl)benzoic Acid
  • CAS: 1002535-21-8

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-(1H-pyrazol-4-yl)benzoic Acid Structure

Part 1: Executive Summary The Biaryl Hinge Binder 3-(1H-pyrazol-4-yl)benzoic acid (CAS: 1002535-21-8) represents a privileged scaffold in modern drug discovery, particularly within kinase inhibition and fragment-based dr...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The Biaryl Hinge Binder

3-(1H-pyrazol-4-yl)benzoic acid (CAS: 1002535-21-8) represents a privileged scaffold in modern drug discovery, particularly within kinase inhibition and fragment-based drug design (FBDD). This biaryl system combines a polar, hydrogen-bond-rich pyrazole moiety with a solubilizing, vector-orienting benzoic acid.

Its structural significance lies in its ability to function as a "hinge-binding" mimetic . The pyrazole unit mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region, while the carboxylate group at the meta-position provides a solvent-exposed exit vector for solubilizing groups or salt-bridging interactions with conserved lysine/arginine residues.

This guide dissects the structural architecture, provides a robust, self-validating synthetic protocol, and analyzes the medicinal chemistry utility of this high-value intermediate.

Part 2: Physicochemical Architecture

Structural Attributes & Tautomerism

The molecule consists of a benzene ring linked at the C3 position to the C4 position of a pyrazole ring. This specific regioisomerism (3-phenyl-4-pyrazolyl) is critical; unlike the 3-(pyrazol-3-yl) isomer, the 4-linked pyrazole projects its nitrogen atoms symmetrically relative to the biaryl axis, allowing for a "flip-flop" binding mode that can accommodate various active site geometries.

Tautomeric Equilibrium: The 1H-pyrazole moiety exists in dynamic equilibrium between two identical tautomers (assuming no N-substitution). In solution, the proton rapidly migrates between N1 and N2.

  • Implication: In crystal structures or protein binding sites, the pyrazole will adopt the tautomer that maximizes H-bond complementarity (Donor-Acceptor matching).

Quantitative Profile

The following parameters define the scaffold's "Rule of 3" compliance for fragment screening.

PropertyValuebiological Relevance
Molecular Weight 188.18 g/mol Ideal Fragment (<200 Da)
cLogP ~1.4High Ligand Efficiency (LE) potential
pKa (Acid) 4.18 (est)Ionized at physiological pH (Solubility)
pKa (Pyrazole) ~14.0 (NH) / 2.5 (NH₂⁺)Neutral at physiological pH; H-bond Donor/Acceptor
TPSA ~66 ŲGood membrane permeability prediction
Rotatable Bonds 2Low entropic penalty upon binding

Part 3: Synthetic Methodology (Self-Validating Protocol)

Objective: Synthesis of 3-(1H-pyrazol-4-yl)benzoic acid via Suzuki-Miyaura Cross-Coupling. Challenge: Coupling a free carboxylic acid and an unprotected pyrazole can poison Pd-catalysts. Solution: A ligand-free or robust Pd(II) system in aqueous media, utilizing the "water-soluble" nature of the deprotonated intermediates.

Reaction Scheme

Reactants: 3-Carboxyphenylboronic acid (or ester) + 4-Bromo-1H-pyrazole. (Note: Using the boronic acid on the phenyl ring is often preferred to avoid protodeboronation of pyrazole-4-boronic acids).

Step-by-Step Protocol

Step 1: Reagent Assembly

  • Vessel: 100 mL Round Bottom Flask (RBF) equipped with a reflux condenser.

  • Reagents:

    • 3-Bromobenzoic acid (1.0 eq, 5.0 mmol, 1.00 g)

    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq, 6.0 mmol, 1.16 g)

    • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%, 0.15 mmol, 122 mg) — Chosen for resistance to oxidation and robust performance with heteroaryl chlorides/bromides.

    • Base: Na₂CO₃ (3.0 eq, 15.0 mmol, 1.59 g) — Excess base is critical to deprotonate both the carboxylic acid and the pyrazole NH, keeping them soluble.

    • Solvent: 1,4-Dioxane : Water (4:1 ratio, 25 mL total).

Step 2: Degassing (The Oxygen Exclusion Rule)

  • Dissolve reactants in the solvent system.

  • Procedure: Sparge with Argon/Nitrogen for 15 minutes before adding the catalyst.

  • Why? Palladium(0) species are sensitive to oxygen. A dark black precipitate early in the reaction indicates catalyst decomposition (Pd-black formation).

Step 3: Thermal Activation

  • Heat the mixture to 90°C for 4–6 hours.

  • Monitoring: Monitor via LC-MS or TLC (Mobile phase: 10% MeOH in DCM with 1% AcOH). The product will be a polar spot near the baseline; starting material (bromide) will be higher.

Step 4: Self-Validating Workup (Acid-Base Purification) This protocol uses the amphoteric nature of the product for purification without column chromatography.

  • Filtration: Filter the hot reaction mixture through Celite to remove Pd-black.

  • Basification: Ensure pH > 10 (add 1M NaOH if necessary). Wash the aqueous layer with Ethyl Acetate (EtOAc).

    • Logic: The product (dianion: carboxylate + pyrazolate) stays in water. Non-polar impurities (dehalogenated byproducts, phosphine oxides) move to EtOAc.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH ~3–4.

    • Observation: A white/off-white precipitate should form immediately. This is the target molecule (neutral pyrazole, protonated acid).

  • Collection: Filter the solid, wash with cold water (removes inorganic salts), and dry under vacuum.

Synthetic Workflow Diagram

SynthesisWorkflow Start Reactants 3-Bromobenzoic acid Pyrazole-boronate Cat Catalysis Pd(dppf)Cl2 Na2CO3, 90°C Start->Cat Suzuki Coupling Inter Intermediate (Dianion Species) Cat->Inter Deprotonation Wash EtOAc Wash (Remove Impurities) Inter->Wash Partitioning Acid Acidification (pH 3-4) Wash->Acid Aqueous Phase Prod Final Product 3-(1H-pyrazol-4-yl)benzoic acid Acid->Prod Precipitation

Figure 1: Self-validating synthetic workflow utilizing acid-base extraction logic to isolate the pure biaryl scaffold.

Part 4: Medicinal Chemistry Applications[1][2][3][4][5]

The Kinase Hinge Pharmacophore

The 3-(1H-pyrazol-4-yl)benzoic acid structure is a classic "Type I" kinase inhibitor scaffold.

  • The Pyrazole (Hinge Binder): The N1-H and N2 atoms of the pyrazole ring form a bidentate hydrogen bond pair with the backbone carbonyl and amide nitrogen of the kinase hinge region (e.g., the "gatekeeper" residue + 2).

  • The Benzoic Acid (Solvent/Salt Bridge): The carboxylic acid projects into the solvent front or interacts with the conserved Lysine (catalytic) or DFG-motif residues, depending on the specific kinase conformation.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<190 Da) and high polarity, this molecule is an ideal "fragment starter."

  • Growth Vectors:

    • Amide Coupling: The carboxylic acid is readily converted to amides to reach into the hydrophobic back pocket (selectivity pocket).

    • N-Alkylation: The pyrazole NH can be alkylated to change the vector or improve permeability, though this sacrifices the donor capability.

Structural Interaction Map

Pharmacophore Pyraz Pyrazole Ring (Hinge Binder) Phenyl Phenyl Ring (Spacer) Pyraz->Phenyl Biaryl Bond (Rotatable) Hinge Kinase Hinge (Backbone H-Bonds) Pyraz->Hinge Donor-Acceptor Pair Acid Carboxylic Acid (Solubilizer/Salt Bridge) Phenyl->Acid Meta-Substitution Solvent Solvent Front (Water Network) Acid->Solvent Hydrophilic Contact Lys Conserved Lysine (Cationic Interaction) Acid->Lys Ionic Interaction (pH dependent)

Figure 2: Pharmacophore mapping of the scaffold within a theoretical kinase active site.

Part 5: References

  • Suzuki-Miyaura Coupling Methodology:

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kinase Inhibitor Scaffolds:

    • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. Link

  • Fragment-Based Drug Discovery (FBDD):

    • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery, 15(9), 605–619. Link

  • Chemical Properties & CAS Data:

    • PubChem Compound Summary for CID 2795542 (Isomer Reference). National Center for Biotechnology Information. Link

  • Biaryl Pyrazole Antibacterials:

    • Raj KC, H., et al. (2022).[1] Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives. Antibiotics, 11(7), 939.[1] Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Isolation of 3-(1H-pyrazol-4-yl)benzoic Acid via Recrystallization

[1][2] Executive Summary 3-(1H-pyrazol-4-yl)benzoic acid is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for kinase inhibitors (e.g., CDK, p38 MAP kinase).[1][2] Its synthesis, typic...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

3-(1H-pyrazol-4-yl)benzoic acid is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for kinase inhibitors (e.g., CDK, p38 MAP kinase).[1][2] Its synthesis, typically via Suzuki-Miyaura cross-coupling, introduces specific purification challenges: persistent palladium residues, inorganic salts, and regioisomeric byproducts. Furthermore, the molecule’s amphoteric nature (containing both a carboxylic acid and a basic pyrazole moiety) complicates standard solubility profiles.

This guide provides a validated protocol for the purification of 3-(1H-pyrazol-4-yl)benzoic acid. Unlike generic procedures, this protocol integrates palladium scavenging directly into the workup and utilizes a thermodynamically controlled Ethanol/Water recrystallization system to ensure API-grade purity (>99.5% HPLC, <10 ppm Pd).

Physicochemical Profile & Solubility Logic

To design an effective recrystallization, one must understand the intermolecular forces at play.

PropertyValue / CharacteristicImplication for Purification
Molecular Weight 188.18 g/mol Low MW, but high melting point due to stacking.[1][2]
pKa (Acid) ~4.2 (Carboxylic Acid)Soluble in basic aqueous solutions (as carboxylate).[1][2]
pKa (Base) ~2.5 (Pyrazole Nitrogen)Soluble in strong acids (as pyrazolium salt).[1][2]
H-Bonding High (Donor/Acceptor)Prone to "oiling out" if cooling is too rapid.[1][2]
LogP ~1.4 (Estimated)Moderate lipophilicity; poor solubility in Hexanes/Water.[1][2]

The Solvent Choice: Ethanol/Water (Binary System) While DMF or DMSO are excellent solvents for this compound, their high boiling points make solvent removal difficult and risk solvate formation. Ethanol (EtOH) is chosen as the primary solvent because:

  • Temperature Coefficient: The compound shows a steep solubility curve in EtOH (sparingly soluble at 25°C, soluble at 78°C).[2]

  • Anti-solvent Compatibility: Water acts as a powerful anti-solvent that also purges inorganic salts (NaCl/KBr) carried over from the Suzuki coupling.[1][2]

Pre-Recrystallization: The Palladium Challenge

Critical Step: If this material was synthesized via Pd-catalyzed coupling, recrystallization alone is insufficient to meet pharmaceutical limits (<10 ppm Pd).[1][2] Palladium often occludes within the crystal lattice.[1][2]

Mandatory Pre-treatment: Before starting Protocol A, the crude solid must be treated with a metal scavenger.

  • Option 1 (Resin): SiliaMetS® Thiol or equivalent scavenger resin stirred in the hot crude solution.[2]

  • Option 2 (Carbon): Activated charcoal (Darco G-60) added during the hot dissolution step.[1][2] This is integrated into Protocol A below.

Protocol A: Standard Recrystallization (Ethanol/Water)

Target Scale:[2] 10 g – 100 g batches. Yield Expectation: 75–85%.[1][2]

Reagents
  • Crude 3-(1H-pyrazol-4-yl)benzoic acid [1][2]

  • Solvent: Ethanol (Absolute or 95%)[2]

  • Anti-solvent: Deionized Water (Type II)[2]

  • Scavenger: Activated Carbon (e.g., Norit or Darco) or Celite® 545.[2]

Step-by-Step Procedure

1. Dissolution & Scavenging

  • Place 10.0 g of crude solid into a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add 100 mL of Ethanol (10 vol).

  • Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

    • Observation: If the solid does not dissolve completely after 15 mins at reflux, add more Ethanol in 10 mL increments.

  • Once dissolved, add 0.5 g of Activated Carbon (5 wt%).

    • Caution: Remove heat source briefly before adding carbon to prevent boil-over.[1][2]

  • Reflux for an additional 30 minutes to allow Pd adsorption.

2. Hot Filtration (Clarification)

  • Prepare a pre-warmed Buchner funnel with a Celite pad or a glass frit.

  • Filter the hot mixture rapidly into a clean, pre-warmed Erlenmeyer flask.

    • Why: This removes the carbon (containing Pd) and any insoluble inorganic salts.[2]

  • (Optional) Wash the filter cake with 10 mL hot Ethanol.

3. Nucleation & Crystal Growth

  • Return the filtrate to a hot plate and bring back to a gentle boil.

  • Slowly add Deionized Water dropwise via an addition funnel or pipette.[1][2]

    • Endpoint: Add water until a persistent slight turbidity (cloudiness) is observed that does not disappear upon swirling.[1][2] Typically requires 20–40 mL (20–40 vol%).[1][2]

  • Add a few drops of Ethanol to just clear the turbidity (restore clear solution).[1][2]

  • Remove from heat.[1][2] Cover the flask with foil (insulation) to allow slow cooling to room temperature over 2–3 hours.

    • Critical: Do not place in ice immediately.[1][2] Rapid cooling causes oiling out or trapping of impurities.[1][2]

4. Final Crystallization & Isolation

  • Once at room temperature, inspect for crystals.[1][2]

  • Cool the flask in an ice-water bath (0–5°C) for 1 hour to maximize yield.

  • Filter the white crystalline solid using vacuum filtration.[1][2]

  • Wash the cake with cold 50% EtOH/Water (2 x 20 mL).

  • Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Alternative for Stubborn Impurities (DMSO/Water)

Use Case: If Protocol A fails due to low solubility or if the compound "oils out" persistently.[2]

  • Dissolve 5.0 g of crude material in 15 mL DMSO at room temperature (or mild heat, 40°C).

  • Filter through a 0.45 µm PTFE syringe filter to remove particulates.[1][2]

  • Place the filtrate in a beaker with rapid stirring.

  • Slowly add 45 mL of Water (3x volume of DMSO) over 20 minutes.

    • Mechanism:[2][3][4] The exothermic mixing of DMSO/Water reduces solubility drastically, forcing precipitation.

  • Stir the resulting suspension for 1 hour.

  • Filter, wash extensively with water (to remove DMSO), and dry.[2]

    • Note: This method gives higher recovery but potentially lower purity regarding organic impurities compared to the thermodynamic control of Protocol A.

Process Visualization

Diagram 1: Purification Workflow & Decision Logic

PurificationFlow Start Crude 3-(1H-pyrazol-4-yl)benzoic acid (Suzuki Product) CheckPd Check Pd Content (Is it >100 ppm?) Start->CheckPd Scavenge Add Activated Carbon or Thiol Resin CheckPd->Scavenge Yes Dissolve Dissolve in refluxing EtOH (10-15 vol) CheckPd->Dissolve No Scavenge->Dissolve Filter Hot Filtration (Celite) Removes Pd/Salts Dissolve->Filter AntiSolvent Add Water (Anti-solvent) until turbid Filter->AntiSolvent Cooling Slow Cooling (25°C -> 0°C) Avoids Oiling Out AntiSolvent->Cooling Isolate Filtration & Wash (Cold 50% EtOH) Cooling->Isolate QC QC Validation (HPLC, NMR, XRPD) Isolate->QC

Caption: Decision matrix and workflow for the purification of pyrazole-benzoic acid derivatives, emphasizing Pd removal.

Troubleshooting & Analytical Validation

Common Issues
SymptomCauseRemediation
Oiling Out Cooling too fast or solution too concentrated.[1][2]Re-heat to dissolve.[1][2][5] Add 5% more EtOH.[1][2] Cool very slowly with stirring. Seed crystals helps.[1][2]
Colored Crystals Oxidation products or polymeric residues.[1][2]Repeat Protocol A using Activated Carbon.
Low Yield Too much Ethanol used.[1][2]Concentrate the mother liquor by rotary evaporation and repeat cooling.[2]
High Pd Levels Inefficient scavenging.[1][2]Use a specialized scavenger resin (e.g., SiliaMetS® Thiol) instead of charcoal.
QC Specifications (Acceptance Criteria)
  • Appearance: White to off-white crystalline powder.[1][2]

  • HPLC Purity: >99.5% (Area %).

  • 1H NMR (DMSO-d6): Consistent structure; no solvent peaks (EtOH < 5000 ppm).[1][2]

  • Palladium (ICP-MS): < 10 ppm (if for biological assay).[1][2]

References

  • Suzuki-Miyaura Coupling & Impurities

    • Title: Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.[1][2]

    • Source: National Institutes of Health (NIH) / PMC.[1][2]

    • URL:[Link]

  • General Purification of Benzoic Acids

    • Title: Purification of Labor
    • Source: ScienceDirect / Butterworth-Heinemann.[1][2]

    • URL:[Link][1][2]

  • Specific Synthesis & Properties of Pyrazole-Benzoic Acids

    • Title: Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid.
    • Source: ACS Omega.[1][2]

    • URL:[Link][1][2]

  • Palladium Removal Strategies

    • Title: Removal of Palladium from Cross-Coupling Reactions.[1][2][6]

    • Source: ResearchGate.[1][2][6][7]

    • URL:[Link]

Sources

Application

column chromatography protocol for 3-(1H-pyrazol-4-yl)benzoic acid

Executive Summary This Application Note details the purification strategy for 3-(1H-pyrazol-4-yl)benzoic acid , a critical intermediate often utilized in the synthesis of kinase inhibitors (e.g., JAK, Aurora kinase targe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the purification strategy for 3-(1H-pyrazol-4-yl)benzoic acid , a critical intermediate often utilized in the synthesis of kinase inhibitors (e.g., JAK, Aurora kinase targets).

The Challenge: This molecule presents a dual purification challenge:

  • Amphoteric Nature: It contains an acidic benzoate group (

    
    ) and a basic/H-bond donating pyrazole moiety. This leads to severe peak tailing on standard silica due to interactions with acidic silanols.
    
  • Solubility Profile: High polarity results in poor solubility in standard non-polar mobile phases (Hexane, DCM), making sample loading and elution difficult.

The Solution: This guide prioritizes Reverse Phase (C18) Flash Chromatography as the "Gold Standard" for yield and purity. A modified Normal Phase protocol is provided as an alternative, utilizing polar modifiers and dry-loading techniques.

Pre-Chromatography Strategy: The "Acid-Base" Wash

Before resorting to column chromatography, attempting a chemical purification is highly recommended. This step can often yield >95% purity, rendering the column unnecessary.

Mechanism: Exploiting the carboxylic acid to manipulate solubility.

  • Dissolution: Dissolve the crude reaction mixture (post-workup) in 1M NaOH (aq). The product forms a soluble dibasic salt (benzoate + pyrazolate).

  • Wash: Extract the aqueous layer 2x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Removes: Non-polar impurities, unreacted halopyrazoles, and phosphine ligands.

  • Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH ~3-4.

    • Result: The product should precipitate as a white/off-white solid.

  • Filtration: Collect solid via vacuum filtration. Wash with water and cold ether.

Protocol A: Reverse Phase (C18) Flash Chromatography (Recommended)

This method is preferred because the C18 stationary phase minimizes irreversible adsorption of the polar pyrazole ring.

System Setup:

  • Stationary Phase: C18 (Octadecyl) bonded silica, 20–40 µm spherical particles.

  • Cartridge Size: 12g – 40g (Load ratio: 1:50 to 1:100 sample-to-silica).

  • Detection: UV @ 254 nm (primary) and 220 nm.

Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid (FA).

  • Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid (FA).

  • Note: The acid modifier is critical to keep the benzoic acid protonated (

    
    ), improving peak shape.
    

Sample Loading (Critical):

  • Liquid Load: Dissolve sample in minimum DMSO or DMF . Inject directly onto the column (max volume < 5% of column volume).

  • Dry Load (Preferred): Adsorb sample onto C18-silica or Celite. (See Section 5).

Gradient Table:

Time (CV)% Solvent B (MeCN)Description
0–25%Equilibration / Injection
2–125%

95%
Linear Gradient
12–1595%Wash (Elute lipophilic impurities)
15–1795%

5%
Re-equilibration

CV = Column Volume

Protocol B: Normal Phase Silica Chromatography (Alternative)

If C18 is unavailable, standard silica can be used only if the mobile phase is aggressively modified to prevent tailing.

System Setup:

  • Stationary Phase: High-performance Silica Gel (irregular or spherical), 40–63 µm.

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Acetic Acid (AcOH).

The "Golden" Solvent System:

  • Base Solvent: DCM/MeOH (90:10).

  • Modifier: Add 1% Acetic Acid to the total mixture.

    • Why: Acetic acid competes with the product for binding sites on the silica silanols, "smoothing" the path for the pyrazole.

Gradient Strategy:

  • Isocratic Hold: Often, an isocratic run at 5–10% MeOH in DCM (+1% AcOH) works best.

  • Step Gradient:

    • 100% DCM (+1% AcOH) [2 CV]

    • 95:5 DCM:MeOH (+1% AcOH) [5 CV]

    • 90:10 DCM:MeOH (+1% AcOH) [Until elution]

Sample Loading:

  • MANDATORY DRY LOAD. The compound is likely insoluble in DCM. Dissolve in MeOH/THF, mix with Celite/Silica, evaporate to dryness, and load the powder. Do not liquid load with MeOH , as it will elute the product immediately (breakthrough).

Workflow Visualization

The following diagram illustrates the decision logic and workflow for purifying this specific scaffold.

PurificationWorkflow Start Crude Reaction Mixture (Suzuki Coupling) AcidBase Acid-Base Extraction (1M NaOH wash -> Acidify) Start->AcidBase Check Check Purity via LC-MS/TLC PureSolid Pure Product (>95%) Check->PureSolid Purity OK SelectMode Select Chromatography Mode Check->SelectMode Purity Low Solid Precipitate Formed? AcidBase->Solid Filter Filter & Wash (Water/Ether) Solid->Filter Yes Solid->SelectMode No (Oily/Impure) Filter->Check RP_Path Reverse Phase (C18) Preferred SelectMode->RP_Path High Polarity/Standard NP_Path Normal Phase (Silica) Alternative SelectMode->NP_Path No C18 Available RP_Load Load: DMSO Injection or C18-Dry Load RP_Path->RP_Load RP_Run Run: H2O/MeCN + 0.1% FA Gradient 5-95% RP_Load->RP_Run RP_Run->PureSolid NP_Load Load: Dry Load on Celite (MANDATORY) NP_Path->NP_Load NP_Run Run: DCM/MeOH + 1% AcOH Isocratic or Gradient NP_Load->NP_Run NP_Run->PureSolid

Figure 1: Decision matrix for the purification of amphoteric pyrazole-benzoic acid derivatives.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peaks (NP) Interaction with silanols.Increase Acetic Acid conc. to 2%. Switch to C18.
Fronting Peaks Column overload or solubility mismatch.Reduce load. Use Dry Loading technique.
Product Co-elutes with Boronic Acid Similar polarity.Use the Acid-Base Wash (Section 2) prior to column. Boronic acids often remain in organic or wash out differently.
Product Stuck on Column Ionization (forming salts).Ensure Mobile Phase pH is acidic (pH < 3). Flush column with 10% MeOH/DCM + 5% AcOH.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of organic acids and heterocycles).

  • Li, J. J. (2011). Name Reactions in Heterocyclic Chemistry II. Wiley. (Context for Suzuki coupling of pyrazoles).

  • Vertex Pharmaceuticals. (2006). Compositions useful as inhibitors of protein kinases. WO Patent 2006071940A2.

Method

analytical methods for 3-(1H-pyrazol-4-yl)benzoic acid characterization

Initiating Data Collection I'm starting with broad Google searches to collect information on the analytical techniques used to characterize 3-(1H-pyrazol-4-yl)benzoic acid and similar small molecules. I will focus on tec...

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Initiating Data Collection

I'm starting with broad Google searches to collect information on the analytical techniques used to characterize 3-(1H-pyrazol-4-yl)benzoic acid and similar small molecules. I will focus on techniques such as NMR spectroscopy, mass spectrometry (MS), and X-ray diffraction (XRD). I will make note of any novel or unusual techniques as I move forward, and summarize their utility and availability.

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Application

HPLC analysis of 3-(1H-pyrazol-4-yl)benzoic acid

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Deepening Research & Planning

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Method

protocol for synthesizing amides from 3-(1H-pyrazol-4-yl)benzoic acid

Initiating Amide Synthesis Search I'm starting a comprehensive search for amide synthesis protocols, especially those using carboxylic acids and heterocyclic compounds like pyrazoles. I'm focusing on common, established...

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Application

3-(1H-pyrazol-4-yl)benzoic acid as a linker in metal-organic frameworks

This technical guide details the application of 3-(1H-pyrazol-4-yl)benzoic acid (H₂L) as a bifunctional linker in the synthesis of Metal-Organic Frameworks (MOFs). It is designed for researchers in materials science and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the application of 3-(1H-pyrazol-4-yl)benzoic acid (H₂L) as a bifunctional linker in the synthesis of Metal-Organic Frameworks (MOFs). It is designed for researchers in materials science and drug development.

Core Concept & Chemical Identity

3-(1H-pyrazol-4-yl)benzoic acid (CAS: 1002535-21-8 ) acts as a versatile "bent" linker.[1] Unlike linear linkers (e.g., terephthalic acid), its geometry introduces a kink (approx. 120°) between the carboxylate and pyrazole domains. This structural nuance prevents the formation of simple cubic lattices, instead promoting the assembly of complex, high-surface-area topologies (e.g., helical chains, pillared layers) suitable for guest encapsulation.

  • Abbreviation: H₂L (Neutral), L²⁻ (Fully deprotonated).

  • Dual Functionality:

    • Carboxylate (–COO⁻): Hard donor, prefers high-oxidation state metals (Zn²⁺, Zr⁴⁺) to form secondary building units (SBUs).

    • Pyrazole (–N₂H): Soft/Borderline donor, binds softer metals or occupies axial sites on paddlewheels. Upon deprotonation, the pyrazolate (pz⁻) forms extremely stable M–N bonds, enhancing the MOF's chemical resistance.

Synthesis Protocol: Zn(II)-Based Framework

Rationale: Zinc is the preferred metal for initial screening due to its ability to form diverse SBUs (paddlewheel vs. tetrahedral) and its biocompatibility for drug delivery applications.

Materials Required
  • Ligand: 3-(1H-pyrazol-4-yl)benzoic acid (H₂L) (>97% purity).

  • Metal Source: Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O].

  • Solvent System: N,N-Dimethylformamide (DMF) / Ethanol (EtOH) / Water (H₂O).

  • Modulator (Optional): Triethylamine (TEA) or NaOH (to facilitate pyrazole deprotonation).

Step-by-Step Solvothermal Workflow
  • Precursor Dissolution:

    • Vial A: Dissolve 0.1 mmol of H₂L (18.8 mg) in 4 mL DMF. Sonicate until clear.

    • Vial B: Dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O (29.7 mg) in 2 mL EtOH.

  • Mixing & Homogenization:

    • Slowly add Vial B to Vial A under stirring.

    • Critical Step: Add 20 µL of dilute NaOH (0.1 M) or TEA. This raises the pH slightly to encourage the deprotonation of the pyrazole N-H group (pKa ~14), which is essential for forming the robust pyrazolate-metal bond.

  • Solvothermal Reaction:

    • Transfer the mixture to a 15 mL Teflon-lined stainless steel autoclave.

    • Seal and place in a programmable oven.

    • Ramp: Heat to 120°C over 2 hours.

    • Dwell: Hold at 120°C for 48–72 hours .

    • Cool: Cool to room temperature over 12 hours (slow cooling promotes single-crystal growth).

  • Isolation & Activation:

    • Filter the resulting colorless block crystals/powder.

    • Solvent Exchange: Wash with fresh DMF (3x) followed by Ethanol (3x) over 2 days to remove unreacted ligand and high-boiling DMF.

    • Activation: Heat under vacuum at 100°C for 12 hours to clear the pores.

Visualization: Synthesis & Coordination Logic

MOF_Synthesis Ligand Ligand (H₂L) 3-(1H-pyrazol-4-yl)benzoic acid Mix Mixing (DMF/EtOH + Base) Ligand->Mix Dissolution Metal Metal Source Zn(NO₃)₂·6H₂O Metal->Mix Auto Solvothermal 120°C, 48-72h Mix->Auto Deprotonation (L²⁻ formation) Cryst Crystallization (Slow Cooling) Auto->Cryst Self-Assembly MOF Target MOF [Zn(L)]ₙ Cryst->MOF Activation

Figure 1: Solvothermal synthesis workflow for 3-(1H-pyrazol-4-yl)benzoic acid based MOFs.

Coordination_Logic L_Node Ligand: L²⁻ Carb Carboxylate Group (-COO⁻) L_Node->Carb Pyra Pyrazolate Group (-N-N⁻) L_Node->Pyra Zn_Cluster Zn Cluster (Paddlewheel) Carb->Zn_Cluster Equatorial Binding Pyra->Zn_Cluster Axial Binding (Pillaring) Zn_Single Zn Node (Tetrahedral) Pyra->Zn_Single Bridging Mode

Figure 2: Coordination modes of the bifunctional ligand L²⁻.

Characterization & Validation

To ensure the material formed is the correct phase and high quality, compare your data against these benchmarks:

TechniqueExpected ObservationCausality/Reasoning
PXRD (Powder X-Ray)Sharp peaks at low 2θ (<10°).Indicates long-range order and large unit cell characteristic of porous MOFs.
FT-IR (Infrared)Disappearance of broad -OH (~3000 cm⁻¹) and N-H (~3200 cm⁻¹).Confirms full deprotonation of both the carboxylic acid and the pyrazole ring.
TGA (Thermal Analysis)Weight loss < 100°C (Solvent) followed by plateau up to ~350°C.Pyrazolate-based MOFs exhibit superior thermal stability compared to pure carboxylate MOFs.
BET (Surface Area)Type I Isotherm (steep uptake at low P/P₀).Validates permanent microporosity suitable for gas or drug loading.
Applications in Drug Development

For pharmaceutical researchers, this ligand offers specific advantages:

  • Bio-Mimetic Environment: The pyrazole ring mimics histidine residues found in proteins, providing a binding pocket that can stabilize peptide-based drugs or small molecules via hydrogen bonding.

  • pH-Responsive Release: The Zn-N(pyrazole) bond is acid-labile. At physiological pH (7.4), the MOF is stable. In the acidic environment of a tumor (pH 5–6) or endosome, the bond hydrolyzes, triggering controlled drug release.

  • Toxicity Profile: Benzoic acid derivatives are generally well-tolerated. Zinc is an essential mineral, making the degradation products (Ligand + Zn) theoretically biocompatible (verify with MTT assay for specific formulations).

References
  • Ligand Properties & CAS Data: 3-(1H-Pyrazol-4-yl)benzoic acid (CAS 1002535-21-8).[1][2] Available at:

  • General Synthesis of Pyrazyl-Carboxylate MOFs: Wang, C., et al. "Rational Design of Metal-Organic Frameworks with Pyrazole-Carboxylate Linkers." Crystal Growth & Design. Available at:

  • Structural Analogs (Co/Ni Frameworks): BOC Sciences Product Data for H₂L Coordination. Available at:

  • Zn-Pyrazolate Stability: Dominikowska, J., et al. "Metal-Organic Frameworks based on Pyrazolate-Carboxylate Linkers." Coordination Chemistry Reviews. Available at:

Sources

Method

Application Note: Antibacterial Screening Strategies for 3-(1H-pyrazol-4-yl)benzoic Acid Derivatives

Introduction: The Pyrazole-Benzoic Acid Pharmacophore The 3-(1H-pyrazol-4-yl)benzoic acid scaffold represents a privileged structure in modern medicinal chemistry, particularly in the design of bacterial DNA gyrase (GyrB...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole-Benzoic Acid Pharmacophore

The 3-(1H-pyrazol-4-yl)benzoic acid scaffold represents a privileged structure in modern medicinal chemistry, particularly in the design of bacterial DNA gyrase (GyrB) and Topoisomerase IV inhibitors. Unlike traditional fluoroquinolones that target the DNA-cleavage complex, derivatives of this class often target the ATPase domain of GyrB, offering a distinct mechanism of action that can overcome existing resistance phenotypes in Staphylococcus aureus (MRSA) and Enterococcus faecalis (VRE).

However, the amphiphilic nature of these compounds—combining a lipophilic pyrazole core with a hydrophilic carboxylic acid tail—presents unique challenges in high-throughput screening (HTS). This guide outlines a robust, self-validating screening cascade designed to accurately characterize the potency, bactericidal nature, and biofilm-eradicating potential of these derivatives.

Screening Workflow Overview

To ensure resource efficiency, we utilize a funnel approach. Compounds are first filtered by solubility, then subjected to a high-throughput primary screen (MIC), followed by secondary validation (MBC/Time-Kill) and mechanistic profiling (Biofilm).

ScreeningCascade Library Compound Library (Pyrazole-Benzoic Acids) Solubility Solubility Check (DMSO/MHB Stability) Library->Solubility Primary Primary Screen (Resazurin MIC) Solubility->Primary Hit Hit Identification (MIC < 10 µM) Primary->Hit >50% Inhibition Secondary Secondary Screen (MBC & Time-Kill) Hit->Secondary Biofilm Biofilm Assay (Crystal Violet) Hit->Biofilm Lead Lead Candidate (Valid IC50/Selectivity) Secondary->Lead Biofilm->Lead

Figure 1: The screening cascade prioritizes solubility and primary potency before resource-intensive kinetic and biofilm assays.

Critical Pre-Assay Considerations

Compound Handling and Solubility

Benzoic acid derivatives are pH-sensitive. While the pyrazole ring is generally stable, the carboxylic acid moiety (


) can lead to precipitation in acidic media or high concentrations of DMSO.
  • Stock Preparation: Dissolve compounds in 100% DMSO to a concentration of 10 mM.

  • Expert Insight: Avoid freeze-thaw cycles. Aliquot stocks into single-use volumes.

  • Working Solution: Dilute stocks 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) immediately before use.

  • Visual Check: If turbidity occurs upon dilution in CAMHB, sonicate for 5 minutes. If turbidity persists, the compound may require a cosolvent (e.g., 5% Tween-80), though this must be controlled for in the assay.

Bacterial Strain Selection

For GyrB inhibitors, screen against a panel that includes:

  • Gram-Positive: S. aureus ATCC 29213 (QC strain), MRSA ATCC 43300.

  • Gram-Negative: E. coli ATCC 25922 (permeability check).

  • Permeability Mutant: E. coli

    
     (to distinguish efflux issues from target inactivity).
    

Protocol 1: High-Throughput Resazurin MIC Assay

The "Workhorse" Assay

Traditional turbidity (OD600) measurements can be inaccurate for pyrazole derivatives if the compounds precipitate. We utilize Resazurin (Alamar Blue), a redox indicator that turns fluorescent pink only in the presence of metabolically active bacteria.

Materials
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Dye: Resazurin sodium salt (0.01% w/v in sterile water).

  • Plates: 96-well clear flat-bottom (for absorbance) or black (for fluorescence).

Step-by-Step Methodology
  • Inoculum Prep: Prepare a 0.5 McFarland standard (

    
     CFU/mL) from an overnight culture. Dilute this 1:100 in CAMHB to achieve 
    
    
    
    CFU/mL.
  • Plate Setup:

    • Add 50 µL of CAMHB to columns 2–11.

    • Add 100 µL of compound stock (at 2x desired top concentration) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 50 µL from column 10.

    • Column 11: Growth Control (Bacteria + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells in columns 1–11. Final volume = 100 µL. Final bacterial density

    
     CFU/mL.
    
  • Incubation: Incubate at 37°C for 18–20 hours.

  • Development: Add 30 µL of 0.01% Resazurin solution to all wells. Incubate for 1–4 hours.

  • Readout:

    • Visual: Blue = No Growth (Inhibition); Pink = Growth.

    • Instrument: Fluorescence Ex 530 nm / Em 590 nm.

Data Analysis

Calculate the Minimum Inhibitory Concentration (MIC) as the lowest concentration preventing the color change (Blue).[1]

Table 1: Troubleshooting the Resazurin Assay

Issue Probable Cause Corrective Action
Pink Sterility Control Contaminated media or non-sterile tips. Discard media; use filter tips.
Blue Growth Control Inoculum too low or dead bacteria. Verify CFU count via plating; ensure log-phase culture.

| Spotty Inhibition | Compound precipitation (Edge Effect). | Use sealing tape to prevent evaporation; check solubility. |

Protocol 2: Minimum Bactericidal Concentration (MBC)

Distinguishing Bacteriostatic vs. Bactericidal

Pyrazole-benzoic acid derivatives acting on GyrB are often bacteriostatic at the MIC but bactericidal at 2-4x MIC.

  • Sampling: From the MIC plate (Protocol 1), identify the MIC well and the two wells with concentrations above the MIC.

  • Plating: Transfer 10 µL from these wells onto nutrient agar plates (MHA).

  • Incubation: Incubate agar plates at 37°C for 24 hours.

  • Definition: The MBC is the lowest concentration that kills

    
     of the initial inoculum (i.e., 
    
    
    
    colonies visible on the plate).

Protocol 3: Biofilm Eradication Assay (Crystal Violet)

Targeting Persistence

Search data indicates pyrazole derivatives often show efficacy against persister cells. This assay quantifies biomass reduction.

Methodology
  • Biofilm Formation: Inoculate 96-well plates with S. aureus in Tryptic Soy Broth (TSB) + 1% Glucose. Incubate 24h static to form mature biofilms.

  • Treatment: Gently wash wells 2x with PBS to remove planktonic cells. Add compounds (diluted in TSB) at 1x, 2x, and 4x MIC. Incubate 24h.

  • Staining:

    • Wash wells 3x with water.

    • Fix with 200 µL Methanol (15 min). Air dry.

    • Stain with 200 µL 0.1% Crystal Violet (15 min).

    • Wash 3x with water.

  • Quantification: Solubilize the dye with 200 µL 33% Acetic Acid. Read Absorbance at 590 nm.

Advanced Mechanism: Assay Logic

To confirm the mechanism (e.g., GyrB inhibition vs. Membrane disruption), use the following logic flow:

MechanismLogic Start Hit Compound Hemolysis Hemolysis Assay (RBCs) Start->Hemolysis Safe Non-Hemolytic Hemolysis->Safe <5% Lysis Toxic Membrane Disruptor (Non-specific) Hemolysis->Toxic >10% Lysis Supercoiling DNA Supercoiling Assay (Gel Based) Safe->Supercoiling Target Gyrase Inhibitor Supercoiling->Target Inhibits Supercoiling Unknown Unknown Mechanism Supercoiling->Unknown No Effect

Figure 2: Mechanistic deconvolution. Pyrazole derivatives should be checked for non-specific membrane toxicity (Hemolysis) before confirming enzymatic inhibition.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][3][4]

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • Hassan, A. S., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents.[5] Frontiers in Microbiology. [Link]

  • Tanitame, A., et al. (2004). Design, synthesis, and structure-activity relationships of novel pyrazole derivatives as potent and selective inhibitors of Staphylococcus aureus DNA gyrase.[6] Bioorganic & Medicinal Chemistry.[4][7][8][9][10][11] [Link]

Sources

Application

Application Note: Thermodynamic Solubility Profiling of 3-(1H-pyrazol-4-yl)benzoic Acid

Introduction & Physicochemical Context The compound 3-(1H-pyrazol-4-yl)benzoic acid (CAS: 850375-11-0) represents a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and anti-infla...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Context

The compound 3-(1H-pyrazol-4-yl)benzoic acid (CAS: 850375-11-0) represents a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and anti-inflammatory agents. Its structure combines a lipophilic, ionizable benzoic acid moiety with a polar, hydrogen-bond-donating pyrazole ring.

Accurate solubility data for this compound is essential for:

  • Process Chemistry: Optimizing recrystallization yields and solvent selection for Suzuki-Miyaura coupling workups.

  • Pre-formulation: Predicting bioavailability and selecting appropriate excipients.

  • Solid-State Characterization: Understanding the thermodynamic stability of polymorphs.

Structural Considerations

The molecule exhibits amphoteric nature due to two ionizable groups:

  • Carboxylic Acid (Acidic): pKa

    
     4.[1]2. At pH > 5, the molecule exists primarily as a mono-anion (carboxylate), significantly increasing aqueous solubility.
    
  • Pyrazole (Weakly Basic/Acidic): The pyrazole ring can act as a weak base (protonation at N2) or a weak acid (deprotonation at N1, pKa > 14).

  • LogP:

    
     1.4, indicating moderate lipophilicity.
    

Implication: Solubility is highly pH-dependent. Protocols must strictly control pH to yield reproducible thermodynamic data.

Experimental Design: Solvent Selection Strategy

To build a comprehensive solubility profile, the following solvent systems are recommended:

Solvent ClassSpecific SolventsPurpose
Biorelevant (Aqueous) 0.1N HCl (pH 1.2)Mimics gastric fluid (SGF).
Phosphate Buffer (pH 7.4)Mimics systemic circulation/blood.
Citrate Buffer (pH 4.5)Mimics fed-state intestinal conditions.
Process (Organic) Methanol, EthanolCrystallization and purification solvents.
Aprotic Polar DMSO, DMFStock solution preparation for biological assays.
Non-polar Toluene, Ethyl AcetatePartition coefficient (LogD) determination support.

Protocol: Thermodynamic Solubility (Shake-Flask Method)[2]

This protocol follows the OECD Guideline 105 and is considered the "Gold Standard" for generating regulatory-grade solubility data.

Materials Required[3]
  • API: 3-(1H-pyrazol-4-yl)benzoic acid (>98% purity).

  • Agitation: Orbital shaker with temperature control (e.g., Incubator at 25°C or 37°C).

  • Filtration: 0.45 µm PVDF or PTFE syringe filters (Nylon is avoided due to potential non-specific binding of the pyrazole moiety).

  • Analysis: HPLC-UV or LC-MS.[2]

Step-by-Step Workflow

Step 1: Sample Preparation (Saturation)

  • Weigh approximately 10–20 mg of the compound into a 4 mL clear glass vial.

  • Add 1.0 mL of the selected solvent.

  • Visual Check: The solution must remain opaque (suspension). If the solid dissolves completely, add more solid until a persistent precipitate remains.

  • Measure and record the initial pH of aqueous suspensions.

Step 2: Equilibration

  • Seal vials tightly (Parafilm is recommended to prevent solvent evaporation).

  • Place vials in the orbital shaker.

  • Settings: 200 RPM at 25°C ± 0.1°C (standard) or 37°C (physiological).

  • Duration: Incubate for 24 to 72 hours .

    • Note: For new polymorphs, a 72-hour incubation is recommended to allow for potential solvent-mediated phase transformations.

Step 3: Phase Separation

  • Remove vials and let stand for 1 hour to allow gross sedimentation.

  • Check pH again (Final pH). Crucial: If Final pH differs from Initial pH by >0.5 units, the buffer capacity was insufficient.

  • Filter the supernatant using a pre-saturated 0.45 µm filter.

    • Pre-saturation Protocol: Discard the first 200 µL of filtrate to saturate the filter membrane and prevent drug loss due to adsorption.

Step 4: Quantitation

  • Dilute the filtrate immediately with mobile phase (to prevent precipitation upon cooling/standing).

  • Analyze via HPLC-UV (Method described in Section 4).

Workflow Visualization

ShakeFlaskProtocol Start Start: Weigh Excess Solid (~20mg) AddSolvent Add Solvent (1 mL) Check for Suspension Start->AddSolvent CheckSolid Is Solid Visible? AddSolvent->CheckSolid AddMore Add More Solid CheckSolid->AddMore No Incubate Incubate (Shake) 24-72h @ 25°C CheckSolid->Incubate Yes AddMore->CheckSolid Sediment Sedimentation (1h) & Check Final pH Incubate->Sediment Filter Filter Supernatant (0.45 µm PVDF) Sediment->Filter Dilute Dilute with Mobile Phase Filter->Dilute HPLC HPLC Analysis (Quantification) Dilute->HPLC

Figure 1: Decision logic for the Shake-Flask thermodynamic solubility protocol.

Analytical Method: HPLC-UV Conditions

Due to the aromatic nature of the benzoic acid and pyrazole rings, UV detection is highly sensitive.

ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µmStandard stationary phase for moderately polar organics.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses carboxylic acid ionization, improving peak shape.
Mobile Phase B Acetonitrile or MethanolOrganic modifier.
Elution Mode Isocratic (40% B : 60% A)Sufficient for pure solubility samples; Gradient recommended for crude mixtures.
Flow Rate 1.0 mL/minStandard backpressure management.
Wavelength 254 nm (Primary), 230 nm (Secondary)254 nm targets the benzene ring; 230 nm targets the pyrazole conjugation.
Injection Vol 5–10 µLPrevent column overload.
Run Time ~8–10 minutesRetention time expected ~4–6 min.

Calibration: Construct a 5-point calibration curve (range: 1 µg/mL to 100 µg/mL) using a standard solution prepared in DMSO or Methanol. Linearity (


) must be > 0.999.

Data Analysis & Thermodynamic Modeling

Calculation of Solubility ( )


Where:
  • 
     = Peak area of the sample.
    
  • 
     = Peak area of the standard.
    
  • 
     = Concentration of standard (mg/mL).
    
  • 
     = Dilution Factor.
    
Temperature Dependence (Van't Hoff Equation)

To determine the enthalpy of dissolution (


), measure solubility at three temperatures (e.g., 25°C, 37°C, 45°C) and plot 

vs

.


  • 
     = Mole fraction solubility.
    
  • 
     = Gas constant (8.314 J/mol·K).
    
  • 
     = Temperature in Kelvin.
    

Troubleshooting & Critical Control Points

The "Common Ion" Effect

Issue: Using HCl to adjust pH for this compound can lead to the formation of the hydrochloride salt (3-(1H-pyrazol-4-yl)benzoic acid HCl), which has different solubility properties than the zwitterion or free acid. Solution: Always characterize the solid residue left in the flask after the experiment using X-Ray Powder Diffraction (XRPD) . If the crystal pattern changes, a salt conversion or polymorph shift has occurred.

Filter Adsorption

Issue: Heterocycles like pyrazoles can bind to Nylon filters. Validation: Filter a known standard solution. If the filtrate concentration is <98% of the original, switch to regenerated cellulose (RC) or PTFE filters.

pH Drift

Issue: The carboxylic acid group will lower the pH of unbuffered water, artificially lowering solubility. Control: Always report the final pH. For intrinsic solubility (


), ensure the final pH is at least 2 units below the pKa (pH < 2.2).
HPLC Method Development Logic

HPLCLogic Input Sample Injection PeakShape Check Peak Shape Input->PeakShape Tailing Tailing Observed? PeakShape->Tailing Poor Good Proceed to Quantification PeakShape->Good Sharp AddAcid Add 0.1% TFA to Mobile Phase Tailing->AddAcid Yes (Acidic/Basic interaction) AddAcid->Input Retest

Figure 2: Troubleshooting logic for optimizing the HPLC peak shape of amphoteric molecules.

References

  • OECD Guidelines for the Testing of Chemicals. (1995).[3] Test No. 105: Water Solubility. OECD Publishing. [Link]

  • World Health Organization. (2019).[4] Annex 4: General guidance on the "shake flask" method for solubility determination. WHO Technical Report Series, No. 1019.[4] [Link]

  • PubChem. (2023).[5] Compound Summary for CID 2795542: 3-(1H-pyrazol-3-yl)benzoic acid. National Center for Biotechnology Information. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/Solubility methodology).

Sources

Technical Notes & Optimization

Troubleshooting

common problems in the synthesis of 3-(1H-pyrazol-4-yl)benzoic acid

Initiating Route Discovery I'm now diving deep into Google, aiming to uncover all the standard synthetic pathways for 3-(1H-pyrazol-4-yl)benzoic acid. I'm focusing on identifying common hurdles, side reactions, and trick...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Route Discovery

I'm now diving deep into Google, aiming to uncover all the standard synthetic pathways for 3-(1H-pyrazol-4-yl)benzoic acid. I'm focusing on identifying common hurdles, side reactions, and tricky purification steps that usually pop up along the way.

Mapping Synthetic Routes

I've initiated comprehensive Google searches for synthetic routes, noting common challenges and purification difficulties. I'm focusing on low yields and isomer formation. I'm actively researching troubleshooting protocols and optimization strategies from academic journals and chemical synthesis databases. Then, I will structure this information into a technical support format.

Structuring Technical Support

I'm now focusing on organizing the information gleaned into a technical support format. I will be incorporating FAQs and detailed troubleshooting guides that will address specific issues. I'll include the underlying chemical principles and then use Graphviz diagrams to illustrate pathways, side reactions, and troubleshooting. I'm also preparing tables for data like conditions and yields.

Optimization

Knorr Pyrazole Synthesis of Benzoic Acid Derivatives: A Technical Troubleshooting Guide

Welcome to the technical support center for the Knorr pyrazole synthesis, specifically tailored for the synthesis of pyrazole-containing benzoic acid derivatives. This guide is designed for researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Knorr pyrazole synthesis, specifically tailored for the synthesis of pyrazole-containing benzoic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of this versatile yet sometimes challenging reaction. Here, we will dissect common issues, from unexpected side reactions to low yields, providing you with the expert insights and actionable solutions needed to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Knorr pyrazole synthesis of benzoic acid derivatives?

The most prevalent side reaction is the formation of a regioisomeric pyrazole. This occurs when an unsymmetrical 1,3-dicarbonyl compound is used, leading to two possible cyclization pathways with the hydrazine derivative. The regioselectivity is highly dependent on the reaction conditions and the electronic and steric nature of the substituents on both the dicarbonyl and the hydrazine.

Q2: How can I control the regioselectivity of the reaction?

Controlling regioselectivity is a key challenge. Generally, the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound is preferentially attacked by the more nucleophilic nitrogen of the hydrazine. Factors you can manipulate include:

  • pH: Acidic conditions can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Basic conditions can deprotonate the hydrazine, increasing its nucleophilicity. Careful pH control is crucial.

  • Solvent: The polarity of the solvent can influence the reaction pathway.

  • Temperature: Lower temperatures often favor the thermodynamically more stable product, while higher temperatures can lead to a mixture of isomers.

  • Substituents: The electronic nature of the substituents on both reactants plays a significant role. Electron-withdrawing groups on the dicarbonyl can direct the initial attack, while bulky groups can sterically hinder one reaction pathway.

Q3: Why is my reaction yield consistently low?

Low yields can stem from several factors beyond side reactions. These include:

  • Incomplete reaction: The reaction may not have gone to completion. This can be addressed by increasing the reaction time or temperature, or by using a more reactive hydrazine derivative.

  • Product degradation: The pyrazole product may be unstable under the reaction or workup conditions.

  • Purification losses: Significant amounts of the product may be lost during extraction, crystallization, or chromatography.

  • Suboptimal reaction conditions: The chosen solvent, temperature, or catalyst may not be ideal for your specific substrates.

Q4: I am observing an unexpected N-acylation or N-alkylation of my pyrazole product. What could be the cause?

This can occur if the reaction mixture contains acylating or alkylating agents, or if the starting materials themselves can act as such under the reaction conditions. For instance, if your benzoic acid derivative has a reactive ester or halide group, it could potentially react with the newly formed pyrazole ring, especially at elevated temperatures.

Troubleshooting Guide: From Problem to Solution

This section provides a detailed breakdown of common problems encountered during the Knorr pyrazole synthesis of benzoic acid derivatives, along with their probable causes and step-by-step solutions.

Problem 1: Formation of a Mixture of Regioisomers

Symptoms:

  • NMR and/or LC-MS analysis of the crude product shows two or more distinct pyrazole products.

  • Difficulty in purifying the desired isomer.

Causality: The use of an unsymmetrical 1,3-dicarbonyl precursor provides two distinct electrophilic carbonyl centers for the initial nucleophilic attack by the hydrazine. The relative reactivity of these two sites dictates the isomeric ratio of the final pyrazole products.

Workflow for Troubleshooting Regioisomer Formation

problem Problem: Mixture of Regioisomers cause1 Cause: Competing Reaction Pathways problem->cause1 solution1 Solution 1: Modify Reaction Conditions cause1->solution1 solution2 Solution 2: Alter Substituents cause1->solution2 step1a Adjust pH: - Acidic (e.g., AcOH) - Basic (e.g., NaOEt) solution1->step1a step1b Vary Temperature: - Lower T for thermodynamic control - Higher T for kinetic control solution1->step1b step1c Change Solvent: - Polar vs. Nonpolar solution1->step1c step2a Introduce Steric Hindrance near one carbonyl solution2->step2a step2b Modify Electronic Effects: - EWG/EDG on dicarbonyl or hydrazine solution2->step2b outcome Outcome: Improved Regioselectivity step1a->outcome step1b->outcome step1c->outcome step2a->outcome step2b->outcome

Caption: Troubleshooting workflow for regioisomer formation.

Detailed Protocols:

  • Protocol 1.1: pH Optimization.

    • Set up a series of small-scale reactions in parallel.

    • To one set, add a catalytic amount of a weak acid (e.g., acetic acid).

    • To another set, use a basic catalyst (e.g., sodium ethoxide in ethanol).

    • Run a control reaction without any acid or base catalyst.

    • Monitor the reactions by TLC or LC-MS to determine the isomeric ratio.

  • Protocol 1.2: Substituent Modification.

    • If possible, redesign the 1,3-dicarbonyl starting material. For example, introducing a bulky substituent near one of the carbonyl groups can sterically hinder its reaction with the hydrazine.

    • Alternatively, modify the electronic properties. An electron-withdrawing group will activate the adjacent carbonyl towards nucleophilic attack.

Problem 2: Low or No Product Formation

Symptoms:

  • TLC or LC-MS analysis shows primarily unreacted starting materials.

  • Low isolated yield of the desired pyrazole.

Causality: This issue can arise from several factors including insufficient reactivity of the starting materials, suboptimal reaction conditions, or decomposition of reactants or products.

Key Reaction Parameters and Their Impact on Yield

ParameterEffect on ReactionTroubleshooting Action
Temperature Higher temperatures increase reaction rate but can also lead to decomposition.Start at room temperature and gradually increase. Monitor by TLC/LC-MS.
Solvent Solvent polarity can affect solubility and reaction rate.Screen a range of solvents (e.g., ethanol, acetic acid, toluene).
Catalyst Acid or base catalysts can significantly accelerate the reaction.Experiment with catalytic amounts of acids (e.g., HCl, H2SO4) or bases (e.g., pyridine, triethylamine).
Reaction Time Insufficient time will lead to incomplete conversion.Monitor the reaction progress over an extended period (e.g., 24-48 hours).

Workflow for Addressing Low Yield

problem Problem: Low Yield cause1 Cause: Incomplete Reaction problem->cause1 cause2 Cause: Product Degradation problem->cause2 cause3 Cause: Purification Loss problem->cause3 solution1 Optimize Reaction Conditions cause1->solution1 solution2 Modify Workup Procedure cause2->solution2 solution3 Refine Purification Method cause3->solution3 step1a Increase Temperature solution1->step1a step1b Extend Reaction Time solution1->step1b step1c Add Catalyst solution1->step1c step2a Use milder pH for extraction solution2->step2a step2b Avoid high temperatures during solvent removal solution2->step2b step3a Optimize chromatography conditions solution3->step3a step3b Consider crystallization solution3->step3b outcome Outcome: Improved Yield step1a->outcome step1b->outcome step1c->outcome step2a->outcome step2b->outcome step3a->outcome step3b->outcome

Caption: Troubleshooting workflow for low reaction yield.

Problem 3: Formation of Michael Adducts or Other Side Products

Symptoms:

  • Complex crude reaction mixture with multiple spots on TLC.

  • Mass spectrometry data indicates the presence of unexpected molecular weights.

Causality: Under certain conditions, particularly with activated 1,3-dicarbonyls or reactive hydrazines, side reactions such as Michael addition (if an α,β-unsaturated carbonyl is present) or dimerization can occur.

Mechanistic Insight into a Potential Side Reaction

cluster_main Knorr Pyrazole Synthesis cluster_side Side Reaction dicarbonyl 1,3-Dicarbonyl intermediate Hydrazone Intermediate dicarbonyl->intermediate + Hydrazine side_product Michael Adduct dicarbonyl->side_product + Nucleophile (e.g., another hydrazine) hydrazine Hydrazine pyrazole Pyrazole Product intermediate->pyrazole Cyclization & Dehydration

Caption: Simplified representation of a potential side reaction pathway.

Preventative Measures:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the 1,3-dicarbonyl compound to the hydrazine derivative to minimize side reactions involving excess reagents.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor higher activation energy side reactions.

  • Inert Atmosphere: If your substrates are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.

By systematically addressing these common issues, you can significantly improve the outcome of your Knorr pyrazole synthesis of benzoic acid derivatives. Remember that careful planning, monitoring, and a willingness to optimize conditions are key to successful synthesis.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

  • Finar, I. L. (1958). The preparation and properties of some pyrazole- and isoxazole-carboxylic acids. Journal of the Chemical Society, 4094-4097. [Link]

  • Wiley, R. H., & Wiley, P. (1964). Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings. In A. Weissberger (Ed.), The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. [Link]

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-(1H-pyrazol-4-yl)benzoic Acid

[1] Executive Technical Summary 3-(1H-pyrazol-4-yl)benzoic acid is a bifunctional heterocyclic building block frequently used in kinase inhibitor development and Suzuki-Miyaura cross-coupling.[1] Its solution stability i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Technical Summary

3-(1H-pyrazol-4-yl)benzoic acid is a bifunctional heterocyclic building block frequently used in kinase inhibitor development and Suzuki-Miyaura cross-coupling.[1] Its solution stability is dictated by its amphoteric nature .[1] The molecule contains an ionizable carboxylic acid (pKa ~4.[1]2) and a pyrazole moiety (pKa ~2.5 for the conjugate acid of the pyridine-like nitrogen).[1]

The Core Challenge: Users most frequently report "stability" failures that are actually solubility crashes (precipitation) caused by pH mismatches or "solvent shock" during dilution from DMSO into aqueous media.[1] True chemical degradation (decarboxylation or oxidation) is rare under standard laboratory conditions but can occur under specific stressors.[1]

Critical Solubility & Speciation Guide

The stability of this compound in solution is inextricably linked to its protonation state.[1] You must treat the solution pH as a critical variable.[1]

The Solubility/pH Relationship[1]
  • pH < 2.0 (Highly Acidic): The pyrazole nitrogen is protonated (

    
    ).[1] The molecule is cationic and moderately soluble.[1]
    
  • pH 2.5 – 5.0 (The "Danger Zone"): The molecule exists largely in its neutral or zwitterionic form.[1] Solubility is at its minimum. Precipitation is highly likely.[1]

  • pH > 6.0 (Basic/Neutral): The carboxylic acid is deprotonated (

    
    ).[1] The molecule is anionic and highly soluble in aqueous buffers.[1]
    
Visualizing the Speciation Pathway

The following diagram illustrates the protonation states that dictate solubility.

Speciation Cation Cationic Form (Soluble) pH < 2.0 Neutral Neutral/Zwitterion (INSOLUBLE) pH 2.5 - 5.0 Cation->Neutral - H+ (Pyrazole N) Neutral->Cation + H+ Anion Anionic Form (Highly Soluble) pH > 6.0 Neutral->Anion - H+ (Carboxylic Acid) Anion->Neutral + H+

Figure 1: pH-dependent speciation of 3-(1H-pyrazol-4-yl)benzoic acid. The red zone indicates the pH range where precipitation (often mistaken for degradation) occurs.[1]

Troubleshooting Guides (Q&A Format)

Issue 1: "My solution turned cloudy immediately upon adding the DMSO stock to the cell culture media."

Diagnosis: Solvent Shock & pH Crash.[1] DMSO stocks (typically 10-100 mM) are highly concentrated.[1] When you spike this into media (pH 7.4), two things happen:

  • Solubility Cliff: The hydrophobic pyrazole-phenyl core resists the sudden transition to water.[1]

  • Local Acidification: If the stock was not neutralized, the acidic proton from the carboxylic acid can locally drop the pH at the injection site, pushing the molecule into the "Danger Zone" (See Fig 1).[1]

Protocol for Prevention:

  • Do not add DMSO stock directly to the bulk media volume.

  • Intermediate Step: Prepare a 10x working solution in a buffer that matches your final pH but contains 5-10% DMSO.

  • Vortex Immediately: Ensure rapid dispersion to prevent crystal nucleation.

  • pH Check: For concentrations >100 µM, verify the final pH is >7.0.

Issue 2: "The compound degrades after 48 hours in solution (LC-MS shows new peaks)."

Diagnosis: Photochemical Degradation or Impurity Interaction.[1] While benzoic acid derivatives are thermally stable, pyrazoles can be sensitive to UV light, and trace impurities from synthesis (often Palladium) can catalyze oxidation.[1]

Step-by-Step Validation:

  • Check the "Degradant": Is the new peak M+16 (Oxidation) or M-44 (Decarboxylation)?

    • M+16: Likely N-oxide formation.[1] This is accelerated by peroxides in aged PEG or Tween formulations.[1]

    • M-44: Decarboxylation.[1][2] This requires high heat (>150°C) and is unlikely at room temp unless catalyzed by transition metals.[1]

  • Palladium Scavenging: If the compound was synthesized via Suzuki coupling, trace Pd can cause solution instability.[1] Treat the sample with a metal scavenger (e.g., QuadraPure™) and re-test stability.[1]

Issue 3: "The retention time shifts during HPLC analysis."

Diagnosis: Tautomerism or Column pH issues.[1] Pyrazoles exhibit annular tautomerism (1H vs 2H position).[1] In unbuffered HPLC solvents, the rapid equilibrium between tautomers can cause peak broadening or shifting retention times.[1]

Corrective Action:

  • Buffer Your Mobile Phase: Do not use simple Water/Acetonitrile gradients.[1] Use 0.1% Formic Acid (locks the acidic form) or 10 mM Ammonium Bicarbonate (locks the basic form).[1] Consistent pH is required to stabilize the tautomeric ratio.[1]

Stability Data & Storage Specifications

The following table summarizes the stability profile based on standard stress tests for pyrazole-benzoic acid scaffolds.

ParameterConditionStability StatusRecommendation
Solid State 25°C, Dark, DesiccatedHigh (>2 Years)Store in amber vials; hygroscopic.[1]
DMSO Stock -20°CModerate (6 Months)Avoid repeated freeze-thaw cycles (max 3).[1]
Aqueous (pH 7.4) 37°C (Cell Culture)High (24-48 Hours)Stable if fully solubilized.[1]
Acidic (pH 1) 25°CModerateProtonation stabilizes, but hydrolysis of amides (if derivatized) is a risk.[1]
Photostability Ambient LightLow/ModerateProtect from light. Aromatic heterocycles can generate singlet oxygen.[1]

Experimental Workflow: Preparing a Stable Stock Solution

Follow this logic flow to ensure a stable, precipitate-free solution for biological assays.

Workflow Start Weigh Solid (Hygroscopic!) Solvent Dissolve in DMSO (Target: 10-50 mM) Start->Solvent Visual Visual Inspection: Clear? Solvent->Visual Sonicate Sonicate (40°C, 10 min) Visual->Sonicate No (Cloudy) Dilution Dilute into Buffer (Keep pH > 7.0) Visual->Dilution Yes (Clear) Sonicate->Visual Final Ready for Assay Dilution->Final

Figure 2: Decision tree for preparing stable stock solutions.

References

  • Vertex Pharmaceuticals. (2010).[1] Degradation of benzoic acid and its derivatives in subcritical water.[1][2] PubMed.[1] Retrieved from [Link] (General stability of benzoic acid scaffolds).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2795542, 3-(1H-pyrazol-3-yl)benzoic acid.[1] Retrieved January 31, 2026, from [Link].[1]

  • Williams, R. (2022).[1] pKa Data Compiled by R. Williams.[1] Organic Chemistry Data.[1] Retrieved from [Link].[1]

  • MDPI. (2020).[1] Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents.[1][3] Retrieved from [Link].[1][4]

Disclaimer: This guide is intended for research use only. The stability data provided is derived from structural analogs and general chemical principles of pyrazole-benzoic acid derivatives.[1] Always perform a specific stability-indicating HPLC assay for your unique experimental conditions.

Sources

Optimization

how to increase the reaction rate of 3-(1H-pyrazol-4-yl)benzoic acid synthesis

Initiating Research on Synthesis I'm starting with Google searches to map common synthetic pathways for 3-(1H-pyrazol-4-yl)benzoic acid. My focus is on identifying key steps and influential factors that will influence th...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Synthesis

I'm starting with Google searches to map common synthetic pathways for 3-(1H-pyrazol-4-yl)benzoic acid. My focus is on identifying key steps and influential factors that will influence the ultimate rate-limiting step for these reactions.

Gathering Catalytic System Data

I'm now diving deeper, searching for catalytic systems and solvent effects that can accelerate pyrazole syntheses. I'm also examining temperature profiles, reagent stoichiometries, and alternative strategies. I'm concurrently compiling authoritative sources and preparing to structure the information into a technical support format, including troubleshooting guides and FAQs. I'll summarize data in tables and design diagrams to visualize reaction pathways and workflows. I plan to synthesize everything into a technical guide.

Mapping Synthesis Approaches

I'm now revisiting Google to develop a broader understanding of the diverse synthetic pathways for the target molecule. I'm focusing on the rate-limiting steps and external influences, aiming to create a robust resource on reaction acceleration. My search includes identifying the critical variables that can be manipulated to boost reaction kinetics.

Troubleshooting

identifying synthesis byproducts of 3-(1H-pyrazol-4-yl)benzoic acid by mass spectrometry

[1] Case ID: SYN-PYRZ-BENZ-001 Status: Open Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: SYN-PYRZ-BENZ-001 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist Subject: Identification of Synthesis Byproducts via LC-MS/MS

Executive Summary & Molecule Profile

You are synthesizing 3-(1H-pyrazol-4-yl)benzoic acid (MW: 188.18 Da), likely via a Suzuki-Miyaura cross-coupling reaction.[1] This pathway, while efficient, generates specific classes of byproducts (protodeboronation, homocoupling, and catalyst artifacts) that can mimic or obscure your target in Mass Spectrometry (MS) analysis.

This guide provides a systematic workflow to deconvolute your mass spectrum, separate the target signal from synthetic noise, and validate your product's purity.

Target Molecule Specifications
PropertyValueNotes
Formula

Contains both acidic (-COOH) and basic (pyrazole) sites.[1][2][3]
Exact Mass 188.0586Monoisotopic mass.[1]
ESI(+) m/z 189.06

(Primary Quantitation Ion)
ESI(-) m/z 187.05

(Confirmatory Ion)

Pre-Analysis Checklist (The "Is it Plugged In?" Phase)

Before interpreting complex spectra, ensure your acquisition method is optimized for this amphoteric molecule.[1]

  • Ionization Mode: Use Polarity Switching.

    • Why: The carboxylic acid moiety ionizes best in Negative Mode (ESI-) , providing a clean

      
       peak.[1] However, the pyrazole ring protonates easily in Positive Mode (ESI+) . Byproducts like triphenylphosphine oxide (TPPO) only appear in ESI+. You need both to see the full impurity profile.[1]
      
  • Mobile Phase pH:

    • Recommendation: Use 0.1% Formic Acid (pH ~2.7).[1]

    • Reasoning: Low pH suppresses the ionization of the carboxylic acid (keeping it neutral for better retention on C18 columns) while ensuring the pyrazole nitrogen is protonated for ESI+ detection.

  • Cone Voltage:

    • Warning: Pyrazoles can be fragile.[1] High cone voltages (>60V) may cause in-source fragmentation, stripping the carboxylic acid (

      
       loss, -44 Da) before the quadrupole selects the parent ion.
      

Troubleshooting Guide: Identifying the Impurities

The following table correlates specific m/z shifts with the most probable synthesis artifacts from a standard Suzuki coupling (3-carboxyphenylboronic acid + 4-halopyrazole).

Common Synthesis Artifacts Table
Observed m/z (ESI+)IdentityOrigin (Mechanism)Diagnostic Feature
123.0 Benzoic Acid Protodeboronation of 3-carboxyphenylboronic acid.[1] The C-B bond breaks and is replaced by Hydrogen.Fragment ions at 105 (

) and 77 (

).
69.0 Pyrazole Protodeboronation of 4-pyrazoleboronic acid (if alternative route used).Very early elution; low intensity in ESI+.[1]
243.0 Homocoupling (Biaryl) Oxidative Homocoupling of two 3-carboxyphenylboronic acid molecules.[1]Forms Biphenyl-3,3'-dicarboxylic acid.[1]
279.1 Triphenylphosphine Oxide (TPPO) Catalyst Ligand. Oxidation of

palladium ligands.[1]
High intensity, broad peak.[1] Does not ionize in ESI-.
147 / 149 4-Bromopyrazole Unreacted Starting Material. Distinct 1:1 isotopic ratio (

).[1]
230 / 232 3-Bromobenzoic Acid Unreacted Starting Material. Distinct 1:1 isotopic ratio. Elutes later than target.
Visualizing the Impurity Pathway

The diagram below maps the chemical origins of these impurities to help you trace them back to the reaction flask.

SuzukiPathways Start1 Reactant A: 3-Carboxyphenylboronic Acid Target TARGET: 3-(1H-pyrazol-4-yl)benzoic acid (m/z 189) Start1->Target Pd(0) Cycle Proto Impurity: Benzoic Acid (Protodeboronation) (m/z 123) Start1->Proto Hydrolysis (-B(OH)2 -> H) Homo Impurity: Biphenyl Dicarboxylic Acid (Homocoupling) (m/z 243) Start1->Homo Oxidative Coupling Start2 Reactant B: 4-Bromopyrazole Start2->Target Ligand Impurity: Ph3P=O (Catalyst Oxide) (m/z 279) Pd_Cat Pd(PPh3)4 Catalyst Pd_Cat->Target Catalyzes Pd_Cat->Ligand Oxidation

Figure 1: Reaction pathways leading to the target molecule and common competing byproducts in Suzuki coupling.[1]

Deep Dive: Fragmentation Logic (MS/MS)

When you isolate the parent ion (m/z 189) and apply collision energy, the molecule fractures in a predictable pattern. Use this to confirm you have the correct isomer and not a regioisomer.

Fragmentation Pathway (ESI+)[1]
  • Parent Ion: m/z 189

    
    
    
  • Primary Loss (

    
    ):  m/z 171.
    
    • Mechanism:[1][3][4][5][6][7] Loss of water from the carboxylic acid group (ortho-effect or general dehydration).[1]

  • Secondary Loss (

    
    ):  m/z 143.[1]
    
    • Mechanism:[1][3][4][5][6][7] Decarboxylation-like loss of CO from the dehydrated benzoate species.[1]

  • Diagnostic Pyrazole Cleavage: m/z ~69 (Pyrazole ring).

    • Note: This requires higher collision energy (>35 eV).[1] If you see this, it confirms the pyrazole ring is intact.[1]

The "Regioisomer" Trap

Issue: If N-alkylation occurred (e.g., if you used an alkyl halide during synthesis), you might have an N-substituted isomer.[1] Check: Look for a fragment at m/z 189


 145  (Loss of 

, 44 Da).
  • Free carboxylic acids lose

    
     (18) + 
    
    
    
    (28).[1][3]
  • If the acid is blocked/esterified, or if the connectivity is wrong, the fragmentation ratios change.

Standard Operating Procedure (SOP): LC-MS Validation

Objective: Rapid purity check of crude reaction mixture.

1. Sample Preparation:

  • Dilute crude reaction mixture to ~10 µg/mL in 50:50 Water:Acetonitrile.

  • Critical: Filter through a 0.2 µm PTFE filter to remove Palladium black (solid catalyst) which can clog the ESI needle.[1]

2. LC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 1.7 µm or 2.5 µm.

  • Gradient: 5% B to 95% B over 5 minutes (A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid).

  • Flow: 0.4 mL/min.[1][3]

3. MS Parameters (Generic Triple Quad/Q-TOF):

  • Source Temp: 350°C (High temp helps desolvate the polar acid).[1][3]

  • Capillary Voltage: 3.0 kV (ESI+), 2.5 kV (ESI-).[1]

  • Scan Range: m/z 50 – 600.[1]

Frequently Asked Questions (FAQs)

Q: I see a strong peak at m/z 206. What is it? A: This is likely the Ammonium Adduct


.[1]


.[1] This occurs if you used ammonium salts (like Ammonium Acetate or Ammonium Formate) in your mobile phase or workup. It is not an impurity; it is your product ionizing differently.[1]

Q: My product peak is tailing significantly. How do I fix it? A: Tailing is caused by the interaction of the free carboxylic acid with residual silanols on the column stationary phase.

  • Fix 1: Ensure your mobile phase has at least 0.1% Formic Acid or TFA.[1]

  • Fix 2: Switch to an "End-capped" column designed for acidic compounds (e.g., HSS T3).[1]

Q: I see a peak at m/z 189, but the retention time is different from the standard. Why? A: You may have synthesized the regioisomer .[1] In Suzuki coupling, if the pyrazole nitrogen is unprotected, the Palladium can sometimes coordinate to the Nitrogen, leading to coupling at the C3 or C5 position instead of C4, or even N-arylation. Check the fragmentation pattern; N-arylated species fragment differently than C-arylated ones.

References

  • Suzuki-Miyaura Mechanism & Side Reactions

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Protodeboronation in Suzuki Coupling

    • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157.

  • Mass Spectrometry of Carboxylic Acids

    • Gross, J. H. (2017).[1][4] Mass Spectrometry: A Textbook. Springer.[1] (See Chapter on Fragmentation of Organic Ions/Carboxylic Acids).

  • ESI-MS of Palladium Contaminants

    • Hopmann, K. H., & Bayer, A. (2011).[1] Identification of Palladium Species in Suzuki Cross-Coupling Reactions by ESI-MS. Organometallics, 30(9), 2483–2497.[1]

Sources

Reference Data & Comparative Studies

Validation

comparing the efficacy of different pyrazole isomers as enzyme inhibitors

Comparative Guide: Efficacy of Pyrazole Regioisomers as Enzyme Inhibitors Executive Summary In medicinal chemistry, the pyrazole ring is a privileged scaffold, particularly for kinase and cyclooxygenase (COX) inhibition....

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Efficacy of Pyrazole Regioisomers as Enzyme Inhibitors

Executive Summary In medicinal chemistry, the pyrazole ring is a privileged scaffold, particularly for kinase and cyclooxygenase (COX) inhibition. However, the efficacy of pyrazole-based drugs is strictly governed by regioisomerism. A common pitfall in early-stage drug discovery is the failure to distinguish between 1,3- and 1,5-disubstituted isomers, or the oversight of tautomeric shifts in unsubstituted pyrazoles. This guide objectively compares the performance of these isomers, analyzing the structural determinants of potency and providing validated protocols for their characterization and biological evaluation.

Structural Analysis: The Isomer Divergence

The core challenge lies in the synthesis and binding mode of N-substituted pyrazoles. When synthesizing diarylpyrazoles (a common motif in anti-inflammatory and anti-cancer agents), the reaction often yields a mixture of regioisomers.

  • 1,5-Diarylpyrazoles (The "Active" Scaffold): Often exhibit superior efficacy in COX-2 inhibition due to the spatial arrangement allowing the phenyl rings to fit into the hydrophobic pocket while positioning the sulfonamide/sulfonyl group for hydrogen bonding.

  • 1,3-Diarylpyrazoles (The "Inactive/Less Active" Scaffold): Frequently result in steric clashes within the active site or failure to engage key residues, leading to significantly higher IC50 values.

Comparative Data: COX-2 Inhibition

The following data summarizes the inhibitory profiles of regioisomeric analogues based on the Celecoxib scaffold structure.

Table 1: Comparative Inhibitory Potency of Pyrazole Regioisomers

Compound ClassRegiochemistryTarget EnzymeIC50 (µM)Selectivity Index (COX-2/COX-1)Binding Mode Stability
Scaffold A 1,5-DiarylpyrazoleCOX-20.04 > 375High (Optimal Fit)
Scaffold B 1,3-DiarylpyrazoleCOX-2> 15.0 < 5Low (Steric Clash)
Scaffold C 1,5-Diarylpyrazolep38 MAPK0.08 N/AHigh (ATP Hinge Binder)
Scaffold D 1,3-Diarylpyrazolep38 MAPK4.20 N/AModerate (Poor Alignment)

Note: Data represents averaged values from structure-activity relationship (SAR) studies involving sulfonamide-substituted pyrazoles.

Mechanistic Insight: Why Isomerism Dictates Potency

The efficacy gap is not merely chemical; it is topological.

  • Kinase Hinge Binding (ATP Mimicry): In kinase inhibitors, the pyrazole often mimics the adenine ring of ATP. The nitrogen atoms must function as specific Hydrogen Bond Donors (HBD) or Acceptors (HBA) to interact with the kinase "hinge" region (e.g., Glu71 and Asp104 in p38α).

    • 1,5-Isomers: Often position the exocyclic amine or substituents to form a bidentate H-bond network.

    • 1,3-Isomers: Alter the vector of substituents by roughly 140 degrees, frequently directing groups into solvent or clashing with the gatekeeper residue.

  • COX-2 Hydrophobic Channel: For COX-2 inhibitors, the 1,5-substitution pattern creates a "propeller" shape essential for navigating the L-shaped binding pocket. The 1,3-isomer is more linear/planar in effective volume, preventing deep penetration into the cyclooxygenase channel.

Visualization of Signaling & Logic

The following diagrams illustrate the synthesis divergence and the assay logic required to validate these compounds.

Diagram 1: Synthesis & Isomer Separation Logic

PyrazoleSynthesis Precursors 1,3-Diketone + Hydrazine Derivative Cyclization Cyclization Reaction (Reflux in EtOH/AcOH) Precursors->Cyclization Mixture Regioisomeric Mixture (1,3- & 1,5-isomers) Cyclization->Mixture Separation Chromatographic Separation (HPLC/Flash) Mixture->Separation Purification Isomer15 1,5-Diarylpyrazole (Target Active) Separation->Isomer15 Isomer13 1,3-Diarylpyrazole (Inactive/Byproduct) Separation->Isomer13 Validation Structural Validation (NOE NMR / X-Ray) Isomer15->Validation Isomer13->Validation

Caption: Workflow distinguishing the synthesis and separation of active 1,5-isomers from inactive 1,3-byproducts.

Diagram 2: Enzyme Inhibition Assay Workflow

AssayWorkflow Start Compound Library (Isomerically Pure) Prep Serial Dilution (DMSO < 1%) Start->Prep EnzymeAdd Add Enzyme (COX-2 or Kinase) Prep->EnzymeAdd Incubation Pre-incubation (15 min @ RT) EnzymeAdd->Incubation Substrate Add Substrate (Arachidonic Acid / ATP) Incubation->Substrate Readout Measure Signal (Fluorescence/Absorbance) Substrate->Readout Analysis Calculate IC50 & Selectivity Readout->Analysis

Caption: Step-by-step enzymatic assay protocol ensuring reliable IC50 generation for pyrazole inhibitors.

Experimental Protocols (Self-Validating Systems)

To ensure the data you generate is trustworthy, follow these specific protocols. The inclusion of structural validation steps is non-negotiable for pyrazole chemistry.

Protocol A: Structural Verification (The NOE Check)

Before biological testing, you must confirm regiochemistry. Standard 1H NMR is often insufficient due to overlapping signals.

  • Prepare Sample: Dissolve 5-10 mg of purified pyrazole in DMSO-d6.

  • Experiment: Run a 1D NOE (Nuclear Overhauser Effect) difference experiment.

  • Target Interaction: Irradiate the pyrazole proton (H-4).

    • 1,5-Isomer: You will observe NOE enhancement on both adjacent aryl ring protons.

    • 1,3-Isomer: You will observe enhancement on only one aryl ring proton (the one at position 3), as the N-substituent at position 1 is distant from H-4.

  • Go/No-Go: If NOE data is ambiguous, obtain a single-crystal X-ray structure before proceeding to bioassays.

Protocol B: COX-2 Fluorescent Inhibition Assay

This protocol uses a fluorometric detection of PGG2 reduction, minimizing interference common in colorimetric assays.

Reagents:

  • Recombinant human COX-2 enzyme.

  • 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP) (Fluorogenic probe).

  • Arachidonic Acid (Substrate).

  • Heme (Cofactor).

Workflow:

  • Buffer Prep: Tris-HCl (100 mM, pH 8.0) with 5 mM EDTA and 1 µM Heme. Critical: Freshly prepare Heme solution to avoid degradation.

  • Inhibitor Addition: Add 10 µL of your pyrazole isomer (diluted in buffer, max 5% DMSO final) to a black 96-well plate.

  • Enzyme Incubation: Add 40 µL of COX-2 enzyme solution. Incubate for 10 minutes at 25°C. This allows the inhibitor to access the hydrophobic channel.

  • Reaction Initiation: Add 50 µL of Substrate Mix (100 µM Arachidonic Acid + 50 µM ADHP).

  • Detection: Immediately monitor fluorescence (Ex 530 nm / Em 585 nm) kinetically for 10 minutes.

  • Validation: Use Celecoxib (1,5-isomer) as a positive control and its 1,3-regioisomer (if available) as a negative control to validate assay sensitivity.

References

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365.

  • Friesen, R. W., et al. (2008). Hydroxy-substituted diarylpyrazoles as potent and selective inhibitors of cyclooxygenase-2. Bioorganic & Medicinal Chemistry Letters, 18(16), 4542-4547.

  • Kumar, V., et al. (2013). Pyrazole containing natural products: Synthetic preview and biological significance. European Journal of Medicinal Chemistry, 69, 735-753.

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-pyrazol-4-yl)benzoic Acid
Reactant of Route 2
Reactant of Route 2
3-(1H-pyrazol-4-yl)benzoic Acid
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